molecular formula C18H15BrN5+ B10758389 (5Z)-5-(3-Bromocyclohexa-2,5-dien-1-ylidene)-N-(pyridin-4-ylmethyl)-1,5-dihydropyrazolo[1,5-A]pyrimidin-7-amine

(5Z)-5-(3-Bromocyclohexa-2,5-dien-1-ylidene)-N-(pyridin-4-ylmethyl)-1,5-dihydropyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B10758389
M. Wt: 381.2 g/mol
InChI Key: WSIQKQLAGWVKSL-UHFFFAOYSA-O
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Description

(5Z)-5-(3-BROMOCYCLOHEXA-2,5-DIEN-1-YLIDENE)-N-(PYRIDIN-4-YLMETHYL)-1,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE is a complex organic compound belonging to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-BROMOCYCLOHEXA-2,5-DIEN-1-YLIDENE)-N-(PYRIDIN-4-YLMETHYL)-1,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bromocyclohexadiene intermediate: This involves the bromination of cyclohexadiene under controlled conditions.

    Coupling with pyridin-4-ylmethylamine: This step involves the reaction of the bromocyclohexadiene intermediate with pyridin-4-ylmethylamine in the presence of a suitable catalyst.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine ring: This is achieved through a cyclization reaction under acidic or basic conditions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-BROMOCYCLOHEXA-2,5-DIEN-1-YLIDENE)-N-(PYRIDIN-4-YLMETHYL)-1,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may yield a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(3-BROMOCYCLOHEXA-2,5-DIEN-1-YLIDENE)-N-(PYRIDIN-4-YLMETHYL)-1,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It may have applications in the treatment of certain diseases, although more research is needed to fully understand its efficacy and safety.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure allows for the creation of materials with specific characteristics, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-BROMOCYCLOHEXA-2,5-DIEN-1-YLIDENE)-N-(PYRIDIN-4-YLMETHYL)-1,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE involves its interaction with specific molecular targets. One known target is cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound may exert anti-proliferative effects, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Phenylpyrimidines: These compounds share a similar core structure but differ in their substituents.

    Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system but may have different functional groups attached.

Uniqueness

What sets (5Z)-5-(3-BROMOCYCLOHEXA-2,5-DIEN-1-YLIDENE)-N-(PYRIDIN-4-YLMETHYL)-1,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE apart is its specific combination of functional groups and its ability to interact with CDK2. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15BrN5+

Molecular Weight

381.2 g/mol

IUPAC Name

5-(3-bromophenyl)-N-(pyridin-4-ylmethyl)-1H-pyrazolo[1,5-a]pyrimidin-8-ium-7-amine

InChI

InChI=1S/C18H14BrN5/c19-15-3-1-2-14(10-15)16-11-18(24-17(23-16)6-9-22-24)21-12-13-4-7-20-8-5-13/h1-11H,12H2,(H,21,22,23)/p+1

InChI Key

WSIQKQLAGWVKSL-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=[N+]3C(=N2)C=CN3)NCC4=CC=NC=C4

Origin of Product

United States

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